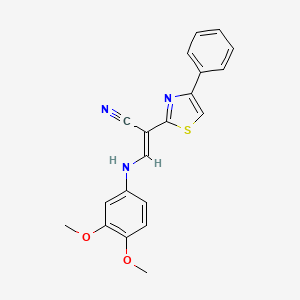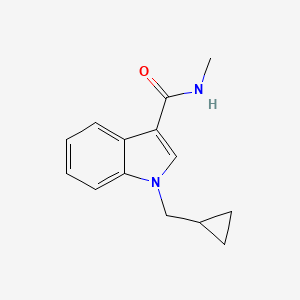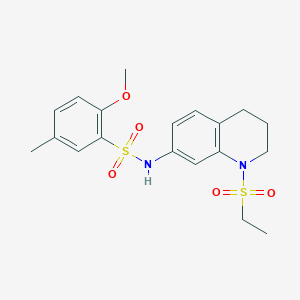
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea, also known as BQU57, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. BQU57 is a quinazoline derivative that has been shown to have promising effects on various biological systems, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds similar to (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(tert-butyl)urea have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study by Singh and Pandey (2006) demonstrated that specific derivatives showed promising activity in this domain, indicating potential use in treating infections caused by bacteria and fungi (Singh & Pandey, 2006).
Antitumor Activities
Quinazolinone derivatives, structurally related to the compound , have been explored for their antitumor properties. Easmon et al. (2006) investigated derivatives of quinazolinone and found them to be effective inhibitors of leukemia, colon, and ovarian cancer cells. This suggests that these compounds could have significant potential in cancer treatment (Easmon et al., 2006).
Antiproliferative Properties
The antiproliferative effects of similar compounds against various cancer cell lines have been documented. A study by Perković et al. (2016) noted that certain urea and bis-urea derivatives showed marked antiproliferative effects, especially against breast carcinoma MCF-7 cell lines. This indicates potential therapeutic applications in cancer treatment (Perković et al., 2016).
Pharmacological Effects
Research on related compounds has also explored their pharmacological effects. A study by Follath et al. (1976) delved into the cardiovascular effects of a similar drug, indicating potential applications in cardiovascular diseases (Follath et al., 1976).
Receptor Antagonism
Compounds in this chemical family have been studied for their role as receptor antagonists. Bonaventure et al. (2015) investigated a compound as an orexin-1 receptor antagonist, suggesting its utility in managing stress or hyperarousal states (Bonaventure et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-tert-butylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)23-18(25)22-17-15-11-7-8-12-16(15)21-19(26)24(17)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGQWWFBEGLXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C2C=CC=CC2=NC(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)

![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)


![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)
![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)




